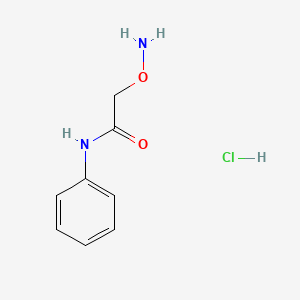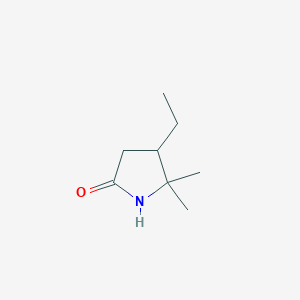
4-Ethyl-5,5-dimethylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5,5-dimethylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as intermediates in medicinal and organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5,5-dimethylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent can yield the desired pyrrolidinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
4-Ethyl-5,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
科学研究应用
4-Ethyl-5,5-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Ethyl-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
- 5,5-Dimethylpyrrolidin-2-one
- 4,4-Dimethylpyrrolidin-2-one
- 1,5-Dimethyl-2-pyrrolidinone
Comparison
4-Ethyl-5,5-dimethylpyrrolidin-2-one is unique due to the presence of an ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
4-ethyl-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-4-6-5-7(10)9-8(6,2)3/h6H,4-5H2,1-3H3,(H,9,10) |
InChI 键 |
GKCRSMSYTVQDCI-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(=O)NC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
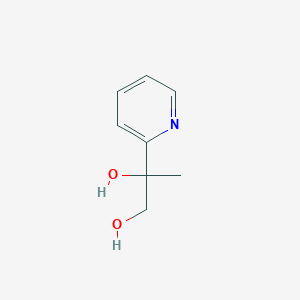
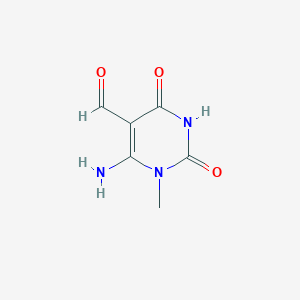
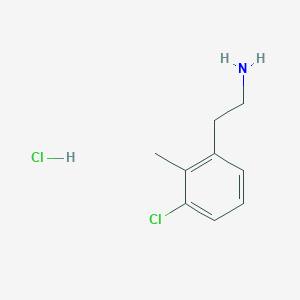
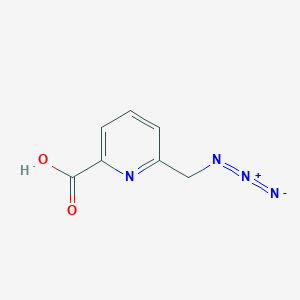
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
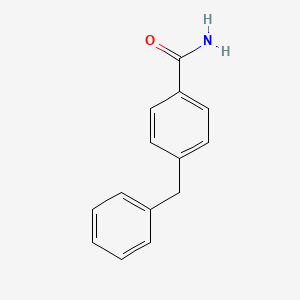
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
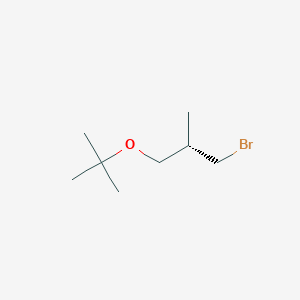
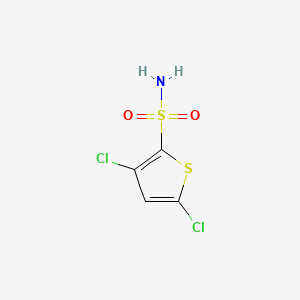
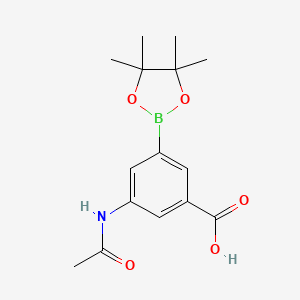
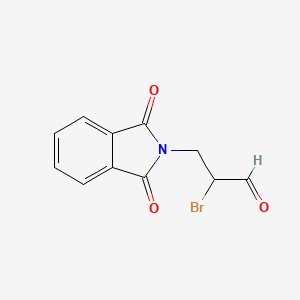
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
